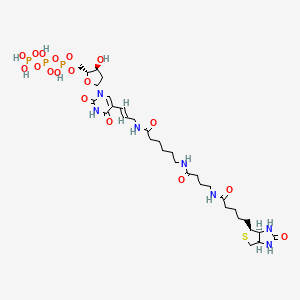
Biotin-16-dUTP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biotin-16-dUTP: is a biotinylated nucleotide analog of deoxyuridine triphosphate (dUTP). It is widely used in molecular biology for nonradioactive labeling of DNA. The biotin moiety allows for easy detection and purification of labeled DNA through its strong affinity for streptavidin or avidin. This compound is particularly useful in applications such as polymerase chain reaction (PCR), nick translation, and random priming.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Biotin-16-dUTP is synthesized by enzymatically incorporating biotin into the nucleotide structure. The synthesis involves the attachment of a biotin moiety to the C5 position of uridine via a 16-atom linker. This linker ensures optimal substrate properties and efficient detection of the biotin moiety. The enzymatic incorporation can be achieved through various methods such as PCR with Taq polymerase, nick translation with DNAse I and DNA Polymerase I, primer extension with Klenow fragment, and 3’-end labeling with Terminal deoxynucleotidyl Transferase (TdT) .
Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic synthesis using optimized reaction conditions to ensure high yield and purity. The product is typically purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥ 98% .
Analyse Des Réactions Chimiques
Types of Reactions: Biotin-16-dUTP primarily undergoes substitution reactions where it replaces dTTP in DNA synthesis reactions. It can be incorporated into DNA through enzymatic processes such as PCR, nick translation, and 3’-end labeling .
Common Reagents and Conditions:
PCR: Taq polymerase, dNTPs, primers, and template DNA.
Nick Translation: DNAse I, DNA Polymerase I, dNTPs, and template DNA.
3’-End Labeling: Terminal deoxynucleotidyl Transferase (TdT), dNTPs, and template DNA
Major Products: The major product formed from these reactions is biotinylated DNA, which can be detected using streptavidin or avidin conjugated with various markers such as horseradish peroxidase (HRP), alkaline phosphatase (AP), or fluorescent dyes .
Applications De Recherche Scientifique
Chemistry: Biotin-16-dUTP is used in the synthesis of biotinylated DNA probes for various hybridization techniques, including Southern and Northern blotting, in situ hybridization, and sandwich assays .
Biology: In molecular biology, this compound is employed for labeling DNA in PCR, nick translation, and random priming. It is also used in the study of gene expression and chromatin structure .
Medicine: this compound is used in diagnostic assays to detect specific DNA or RNA sequences. It is also utilized in the development of biotinylated probes for detecting viral genomes and other pathogens .
Industry: In the biotechnology industry, this compound is used for the production of biotinylated DNA probes, which are essential for various diagnostic and research applications .
Mécanisme D'action
Biotin-16-dUTP exerts its effects by being enzymatically incorporated into DNA as a substitute for its natural counterpart, dTTP. The biotin moiety attached to the nucleotide allows for the subsequent detection and purification of the labeled DNA using streptavidin or avidin conjugates. The strong affinity between biotin and streptavidin/avidin enables efficient capture and visualization of the biotinylated DNA .
Comparaison Avec Des Composés Similaires
Biotin-11-dUTP: Another biotinylated nucleotide with a shorter linker.
Biotin-16-dCTP: A biotinylated analog of deoxycytidine triphosphate.
Digoxigenin-11-dUTP: A nucleotide analog labeled with digoxigenin instead of biotin.
Uniqueness: Biotin-16-dUTP is unique due to its 16-atom linker, which provides optimal substrate properties and efficient detection of the biotin moiety. This longer linker ensures better interaction with streptavidin/avidin, making it more effective for labeling and detection applications compared to compounds with shorter linkers .
Propriétés
Formule moléculaire |
C32H52N7O18P3S |
|---|---|
Poids moléculaire |
947.8 g/mol |
Nom IUPAC |
[[(2R,3S,5R)-5-[5-[(E)-3-[6-[4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]butanoylamino]hexanoylamino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C32H52N7O18P3S/c40-22-16-28(55-23(22)18-54-59(50,51)57-60(52,53)56-58(47,48)49)39-17-20(30(44)38-32(39)46)8-6-14-34-25(41)10-2-1-5-13-33-27(43)12-7-15-35-26(42)11-4-3-9-24-29-21(19-61-24)36-31(45)37-29/h6,8,17,21-24,28-29,40H,1-5,7,9-16,18-19H2,(H,33,43)(H,34,41)(H,35,42)(H,50,51)(H,52,53)(H2,36,37,45)(H,38,44,46)(H2,47,48,49)/b8-6+/t21-,22-,23+,24-,28+,29-/m0/s1 |
Clé InChI |
APUCJHHBLIXMRI-YGXOHKNQSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/CNC(=O)CCCCCNC(=O)CCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES canonique |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)CCCCCNC(=O)CCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


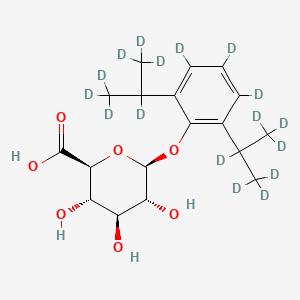
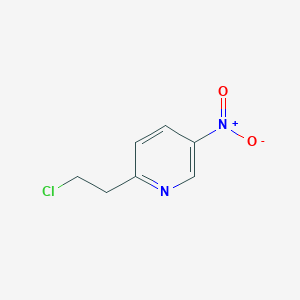
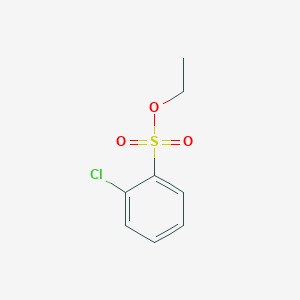
![(2E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide](/img/structure/B12432328.png)

![Acacetin 7-[rhamnosyl-(1->2)-galacturonide]](/img/structure/B12432340.png)

![(2S,3R,4S,5S,6R)-2-[[(1R,2R,3S,4R,5R)-2,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12432344.png)
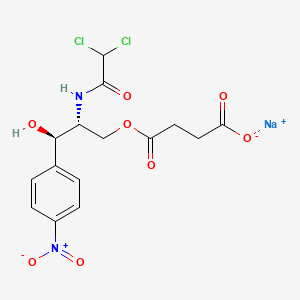



![3,5-bis[(3,5-dibromo-4-hydroxyphenyl)methylidene]oxan-4-one](/img/structure/B12432363.png)

